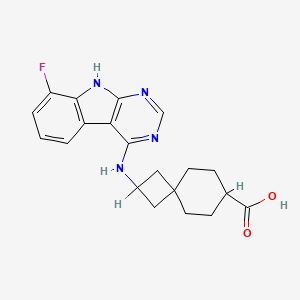

EP4 receptor antagonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H21FN4O2 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-[(8-fluoro-9H-pyrimido[4,5-b]indol-4-yl)amino]spiro[3.5]nonane-7-carboxylic acid |

InChI |

InChI=1S/C20H21FN4O2/c21-14-3-1-2-13-15-17(22-10-23-18(15)25-16(13)14)24-12-8-20(9-12)6-4-11(5-7-20)19(26)27/h1-3,10-12H,4-9H2,(H,26,27)(H2,22,23,24,25) |

InChI Key |

PBNPLBPXOFROIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCC1C(=O)O)CC(C2)NC3=NC=NC4=C3C5=C(N4)C(=CC=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The EP4 Receptor as a Therapeutic Target

An In-depth Technical Guide on the Core Mechanism of Action of EP4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) E2 (PGE2) is a principal prostanoid involved in a myriad of physiological and pathological processes, including inflammation, pain signaling, immune responses, and carcinogenesis.[1][2] Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[3][4] Among these, the E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target. The EP4 receptor is frequently upregulated in various cancers and plays a pivotal role in promoting cell proliferation, migration, invasion, and metastasis.[2][5] Furthermore, its involvement in mediating inflammation and pain makes it a compelling target for novel anti-inflammatory and analgesic drugs.[1][6]

Selective EP4 receptor antagonists offer a targeted therapeutic strategy, aiming to block the detrimental effects of PGE2 signaling while potentially avoiding the side effects associated with non-selective cyclooxygenase (COX) inhibitors like traditional NSAIDs.[7] This guide provides a detailed examination of the EP4 receptor's signaling pathways, the precise mechanism of action of its antagonists, quantitative pharmacological data, and the experimental protocols used for their characterization.

The EP4 Receptor Signaling Pathway

The EP4 receptor is a versatile signaling hub that, upon activation by its endogenous ligand PGE2, triggers multiple intracellular cascades. These pathways can be broadly categorized into canonical (cAMP-dependent) and non-canonical signaling.

Canonical Gαs-cAMP Pathway

The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[7][8] This interaction initiates a cascade of events:

-

Adenylyl Cyclase Activation : The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][8]

-

Second Messenger Signaling : The resulting increase in intracellular cAMP levels activates two main downstream effectors:

-

Protein Kinase A (PKA) : cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits then phosphorylate various cellular proteins, including the transcription factor cAMP-responsive element-binding protein (CREB).[8][9]

-

Exchange Protein Activated by cAMP (Epac) : cAMP can also directly activate Epac, a guanine (B1146940) nucleotide exchange factor for the Ras superfamily of small G-proteins, influencing processes like cell adhesion and migration.[8][9]

-

Non-Canonical Signaling Pathways

Emerging evidence indicates that the EP4 receptor's signaling is more complex than initially described. Unlike the EP2 receptor, which also couples to Gαs, the EP4 receptor can engage other pathways that contribute to its unique biological roles.[6][8]

-

PI3K/Akt Pathway : EP4 receptor activation can lead to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[8][10]

-

Gαi Coupling : In some cellular contexts, the EP4 receptor has been shown to couple to the inhibitory G-protein, Gαi, which can oppose the effects of Gαs by inhibiting adenylyl cyclase.[6][11]

-

β-Arrestin Signaling : Like many GPCRs, the EP4 receptor can interact with β-arrestin, leading to receptor desensitization and internalization, as well as initiating G-protein-independent signaling events.[6][12]

Core Mechanism of EP4 Receptor Antagonism

EP4 antagonists are therapeutic agents that function by selectively binding to the EP4 receptor, thereby preventing its activation by the endogenous ligand, PGE2.[1][7] This action is typically competitive, meaning the antagonist occupies the same binding site as PGE2. By obstructing this interaction, EP4 antagonists effectively block the initiation of the downstream signaling cascades previously described.[1]

The primary consequence of this blockade is the inhibition of adenylyl cyclase activity, leading to a significant reduction in intracellular cAMP production.[1][13] This prevents the subsequent activation of PKA and Epac, thereby mitigating the cellular responses associated with EP4 signaling, such as the expression of pro-inflammatory cytokines, cell migration, and proliferation.[1][14] This targeted approach allows for the modulation of specific pathological processes driven by the PGE2-EP4 axis, including inflammation, pain, and tumor growth.[1][7][[“]]

Quantitative Pharmacology of EP4 Antagonists

The preclinical characterization of EP4 antagonists relies on quantitative assays to determine their potency, selectivity, and efficacy. This data is crucial for comparing compounds and predicting their therapeutic potential.

In Vitro Potency and Selectivity

The potency of an antagonist is often measured by its ability to inhibit PGE2-induced cAMP production in cells expressing the EP4 receptor (IC50), while its binding affinity is determined by its ability to displace a radiolabeled ligand (Ki). Selectivity is assessed by comparing its affinity for the EP4 receptor to its affinity for other prostanoid receptors (EP1, EP2, EP3, etc.).

| Compound | Target | Assay Type | Potency / Affinity | Reference |

| L001 | Human EP4 | CRE Luciferase Assay | IC50 = 7.29 ± 0.64 nM | [16] |

| Compound 36 | Human EP4 | cAMP Functional Assay | IC50 = 4.1 nM | [13] |

| Compound 36 | Human EP4 | Radioligand Binding | Ki = 65.9 ± 20.4 nM | [13] |

| Compound 36 | Human EP1 | Radioligand Binding | Ki > 9.6 µM | [13] |

| Compound 36 | Human EP2 | Radioligand Binding | Ki > 8.8 µM | [13] |

| Compound 36 | Human EP3 | Radioligand Binding | Ki > 6.4 µM | [13] |

| RQ-15986 | Murine EP4 | cAMP Functional Assay | Inhibits PGE2-induced cAMP | [14] |

| CJ-023,423 | Human EP4 | Radioligand Binding | High affinity under neutral pH | [17] |

In Vivo Efficacy

The therapeutic effect of EP4 antagonists is validated in animal models of disease. Efficacy is measured by observing reductions in tumor growth, inflammation, or pain-related behaviors.

| Compound | Model | Key Findings | Reference |

| AAT-008 | Murine Colon Cancer | Suppressed tumor growth, enhanced anti-tumor immune response with radiotherapy. | [18] |

| L001 | Pancreatic Cancer Metastasis Model | Exhibited remarkable anti-metastasis activity, alone and with gemcitabine. | [16] |

| RQ-15986 | Syngeneic Murine Breast Cancer | Inhibited primary tumor growth and spontaneous lung metastasis; improved survival. | [14] |

| CJ-023,423 | Rat Adjuvant-Induced Arthritis | Significantly inhibited paw swelling, synovial inflammation, and bone destruction. | [19] |

| ONO-AE3-208 | Murine Bone Metastatic Prostate Cancer | Abrogated inflammation-dependent bone metastasis and bone loss. | [5] |

Detailed Experimental Protocols

The following sections detail the methodologies for two key assays used to characterize EP4 receptor antagonists.

Protocol: Radioligand Binding Assay for Binding Affinity (Ki)

This assay quantifies the affinity of an antagonist for the EP4 receptor by measuring its ability to compete with a known radiolabeled ligand.[20]

Methodology:

-

Membrane Preparation : Cell membranes are prepared from a cell line (e.g., HEK-293 or CHO-K1) stably overexpressing the human EP4 receptor.[20]

-

Assay Buffer : A neutral (pH 7.4) and isotonic buffer is used, as it has been shown to improve the binding affinity of some antagonists compared to conventional acidic buffers.[17]

-

Incubation : Membranes are incubated in the assay buffer with a constant concentration of a suitable radioligand (e.g., [3H]PGE2) and a range of concentrations of the unlabeled antagonist compound.

-

Equilibrium : The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature) to reach binding equilibrium.

-

Separation : The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing : Filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification : The radioactivity retained on each filter is measured using liquid scintillation counting.

-

Data Analysis : The concentration of antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol: cAMP Functional Assay for Potency (IC50)

This functional assay measures the ability of an antagonist to block the PGE2-induced production of intracellular cAMP, providing a direct measure of its functional potency.[7][21]

Methodology:

-

Cell Culture : Cells stably expressing the EP4 receptor (e.g., HEK293-hEP4) are seeded into 96- or 384-well plates and cultured to an appropriate confluency.[13][21]

-

Pre-incubation : The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent the degradation of cAMP.[14] Cells are then pre-incubated with various concentrations of the EP4 antagonist for 15-30 minutes at room temperature or 37°C.[22]

-

Stimulation : Cells are stimulated with a fixed concentration of PGE2, typically at a concentration that elicits 80% of the maximal response (EC80), for a short period (e.g., 15-30 minutes).[7][21]

-

Lysis : The stimulation is stopped, and the cells are lysed according to the detection kit manufacturer's protocol to release the intracellular cAMP.

-

Detection : The concentration of cAMP in the cell lysate is quantified. Common methods include homogeneous time-resolved fluorescence (HTRF), AlphaScreen®, or enzyme-linked immunosorbent assays (ELISA), which are based on a competitive binding principle between cellular cAMP and a labeled cAMP conjugate.[23][24][25]

-

Data Analysis : A dose-response curve is generated by plotting the inhibition of the PGE2-stimulated cAMP response as a function of the antagonist concentration. The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response, is calculated using a four-parameter logistic equation.[21]

Conclusion

The mechanism of action of EP4 receptor antagonists is centered on the competitive blockade of PGE2 binding, leading to the potent and selective inhibition of downstream signaling pathways, most notably the Gαs-cAMP cascade. This targeted intervention prevents the diverse cellular responses mediated by the EP4 receptor, which are implicated in the progression of cancer, inflammation, and pain.[1][7] The quantitative pharmacological data from robust in vitro and in vivo assays confirm the therapeutic potential of these compounds. The detailed experimental protocols outlined herein provide a foundation for the continued discovery and characterization of novel EP4 antagonists, paving the way for new treatments for a range of debilitating diseases.

References

- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 2. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]

- 3. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 11. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 13. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis | MDPI [mdpi.com]

- 17. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of the selective EP4 antagonist, CJ-023,423 on chronic inflammation and bone destruction in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 24. resources.revvity.com [resources.revvity.com]

- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Discovery and Synthesis of Potent and Selective EP4 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target for a multitude of pathological conditions, including inflammation, pain, and cancer. As a G-protein coupled receptor (GPCR) primarily activated by prostaglandin (B15479496) E2 (PGE2), the EP4 receptor's signaling cascade is intricately involved in mediating cellular responses that contribute to disease progression. Consequently, the discovery and development of selective EP4 receptor antagonists have garnered significant attention within the pharmaceutical industry. This technical guide provides an in-depth overview of the discovery and synthesis of novel EP4 receptor antagonists, with a focus on the underlying signaling pathways, key experimental protocols for their evaluation, and a summary of their pharmacological properties.

The EP4 Receptor and its Signaling Pathways

The EP4 receptor is a versatile signaling hub, primarily coupled to the Gαs subunit of heterotrimeric G-proteins.[1][2] Activation by its endogenous ligand, PGE2, initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like the cAMP-responsive element-binding protein (CREB), ultimately modulating gene expression.[3]

Beyond this canonical Gαs-cAMP-PKA pathway, emerging evidence suggests that the EP4 receptor can also engage in non-canonical signaling.[1][2] This includes coupling to the Gαi subunit, which inhibits adenylyl cyclase, and activation of the phosphatidylinositol 3-kinase (PI3K)-Akt and extracellular signal-regulated kinase (ERK) pathways.[5] Furthermore, the EP4 receptor can signal through β-arrestin, a mechanism that can lead to receptor desensitization and internalization, as well as initiate distinct downstream signaling events.[1][2] The diverse signaling capabilities of the EP4 receptor underscore its complex role in physiology and disease, making the development of selective antagonists a nuanced endeavor.

EP4 Receptor Signaling Pathways

Discovery of EP4 Receptor Antagonists

The discovery of selective EP4 receptor antagonists has largely been driven by high-throughput screening (HTS) campaigns followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. A prominent class of EP4 antagonists that has emerged from these efforts is the indole-2-carboxamides.

The general workflow for the discovery of EP4 receptor antagonists typically involves a multi-step process:

-

Target Identification and Validation: Establishing the role of the EP4 receptor in the disease of interest.

-

Assay Development: Creating robust and reliable in vitro assays to measure the activity of potential antagonists. This includes binding assays to determine affinity for the receptor and functional assays to measure the inhibition of PGE2-induced signaling.

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that exhibit inhibitory activity against the EP4 receptor.

-

Hit-to-Lead Optimization: Modifying the chemical structure of the initial hits to improve their potency, selectivity against other prostanoid receptors (EP1, EP2, EP3), and drug-like properties (e.g., solubility, metabolic stability).

-

In Vivo Efficacy and Safety Assessment: Testing the lead compounds in animal models of the target disease to evaluate their therapeutic potential and assess their safety profile.

EP4 Antagonist Discovery Workflow

Synthesis of Indole-2-Carboxamide EP4 Receptor Antagonists

A novel series of indole-2-carboxamide derivatives have been identified as potent and selective EP4 antagonists.[6] The synthesis of these compounds generally starts from commercially available methyl 3-bromoindole-2-carboxylate.

A representative synthetic scheme is outlined below:

Synthesis of Indole-2-Carboxamides

The synthesis commences with the N-methylation of the starting material. This is followed by a Buchwald-Hartwig amination to introduce a variety of amine substituents at the 3-position of the indole (B1671886) ring. Subsequent hydrolysis of the methyl ester provides the corresponding carboxylic acid. The final indole-2-carboxamide derivatives are obtained through an amide coupling reaction with a diverse range of amines, followed by a final hydrolysis step if an ester is present in the coupled amine.[6]

Quantitative Data Summary

The following tables summarize the in vitro potency of selected EP4 receptor antagonists.

Table 1: Antagonistic Activity of Indole-2-Carboxamide Derivatives against Human EP4 Receptor [6]

| Compound | IC50 (nM) |

| 25 | 47.1 |

| 36 | 4.3 |

| 37 | 80.7 |

| E7046 (Reference) | 13.5 |

Table 2: Selectivity Profile of Compound 36 [6]

| Receptor | IC50 (nM) |

| EP1 | > 10,000 |

| EP2 | > 10,000 |

| EP3 | > 10,000 |

| EP4 | 4.3 |

Table 3: Binding Affinities and Functional Potencies of Commercially Available EP4 Antagonists

| Compound | Receptor | Assay Type | Value (nM) | Reference |

| Grapiprant (B1672139) (CJ-023,423) | dog EP4 | [3H]-PGE2 Binding (IC50) | 35 | [7] |

| Grapiprant (CJ-023,423) | dog EP4 | [3H]-PGE2 Binding (Ki) | 24 | [7] |

| ONO-AE3-208 | human EP4 | Binding (Ki) | 1.3 | [8] |

| ONO-AE3-208 | human EP3 | Binding (Ki) | 30 | [8] |

| ONO-AE3-208 | human FP | Binding (Ki) | 790 | [8] |

| ONO-AE3-208 | human TP | Binding (Ki) | 2400 | [8] |

| L-798,106 | human EP3 | Binding (Ki) | 0.3 | [8] |

| L-798,106 | human EP4 | Binding (Ki) | 916 | [8] |

| DG-041 | human EP3 | Binding (IC50) | 4.6 | [8] |

| GW627368X | human EP4 | Functional (IC50) | 270 | [9] |

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [3H]-PGE2)

-

Unlabeled PGE2 (for non-specific binding determination)

-

Test compounds

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hEP4 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation

-

[3H]-PGE2 at a concentration near its Kd

-

Varying concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

-

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay (HTRF)

This assay measures the ability of an EP4 receptor antagonist to inhibit PGE2-induced cAMP production in cells.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

-

PGE2

-

Test compounds

-

cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating:

-

Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.

-

-

Antagonist Incubation:

-

Wash the cells with assay buffer.

-

Add serial dilutions of the test antagonist to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control wells.

-

Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Incubate at room temperature to allow for the competition between cellular cAMP and cAMP-d2 for binding to the anti-cAMP antibody.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

-

Calculate the HTRF ratio and determine the concentration of cAMP in each well based on a standard curve.

-

Plot the percentage of inhibition of PGE2-stimulated cAMP production against the logarithm of the antagonist concentration to determine the IC50 value.

-

Conclusion

The development of selective EP4 receptor antagonists represents a promising therapeutic strategy for a wide range of diseases. This guide has provided a comprehensive overview of the discovery and synthesis of these compounds, highlighting the intricate signaling pathways of the EP4 receptor and detailing the key experimental methodologies for their characterization. The quantitative data presented for various antagonists, including the emerging class of indole-2-carboxamides, underscores the significant progress in this field. Continued research and development efforts are poised to deliver novel EP4-targeted therapies with improved efficacy and safety profiles for patients in need.

References

- 1. benchchem.com [benchchem.com]

- 2. Whole-cell radioligand saturation binding [protocols.io]

- 3. benchchem.com [benchchem.com]

- 5. US11254675B2 - Process for preparation of grapiprant - Google Patents [patents.google.com]

- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

EP4 receptor antagonist 5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to the novel and selective EP4 receptor antagonist, designated as "EP4 receptor antagonist 5" (also referred to by its research code HY-163091). This antagonist has demonstrated significant potential in preclinical models of inflammation. All data presented herein is derived from the key scientific publication by Gahbauer et al., "Docking for EP4R antagonists active against inflammatory pain," published in Nature Communications.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule identified through computational docking screens against the human EP4 receptor crystal structure. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H21FN4O2 |

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | 8-(6-fluoro-9H-carbazol-4-ylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |

| SMILES | O=C(C1CCC2(CC(C2)NC3=C4C(NC5=C4C=CC=C5F)=NC=N3)CC1)O |

| Appearance | Solid |

Biological Activity and Pharmacological Properties

This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

The antagonist activity of this compound was determined using a β-arrestin recruitment assay, which is a functional measure of receptor antagonism.

Table 2: In Vitro Activity of this compound

| Assay | Species | IC50 (nM) |

| β-arrestin Recruitment | Human | 16 |

The selectivity of the compound was assessed against other prostanoid receptors, demonstrating a high degree of specificity for the EP4 receptor.

Pharmacokinetics

Pharmacokinetic properties of this compound were evaluated in mice to assess its drug-like properties.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route | Value |

| Half-life (t1/2) | IV | 2.5 h |

| Clearance (CL) | IV | 30 mL/min/kg |

| Volume of Distribution (Vdss) | IV | 5.0 L/kg |

| Bioavailability (F%) | PO | 35% |

In Vivo Efficacy

The anti-inflammatory and analgesic effects of this compound were evaluated in a preclinical mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Table 4: In Vivo Efficacy of this compound in the CFA Model

| Model | Species | Dose (mg/kg, p.o.) | Outcome |

| CFA-induced thermal hyperalgesia | Mouse | 30 | Significant reversal of heat hypersensitivity |

| CFA-induced mechanical allodynia | Mouse | 30 | Significant reversal of mechanical hypersensitivity |

Signaling Pathways and Experimental Workflows

EP4 Receptor Signaling and Antagonism

Prostaglandin E2 (PGE2) binding to the Gs-coupled EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to inflammation and pain sensitization. This compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the workflow for assessing the efficacy of this compound in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.

Experimental Protocols

β-Arrestin Recruitment Assay (PRESTO-Tango)

This functional assay measures the ability of a compound to antagonize PGE2-induced recruitment of β-arrestin2 to the EP4 receptor.

-

Cell Line: HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein).

-

Transfection: Cells are transfected with the human EP4 receptor Tango construct.

-

Procedure:

-

Transfected cells are plated in 384-well plates.

-

Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

-

PGE2 is added to a final concentration of 100 nM (EC80) and incubated for 16 hours.

-

Luciferase activity is measured using a luminometer.

-

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

Pharmacokinetic Studies in Mice

-

Animals: Male C57BL/6J mice.

-

Intravenous (IV) Administration:

-

This compound is formulated in a vehicle of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% phosphate-buffered saline.

-

The compound is administered via tail vein injection at a dose of 1 mg/kg.

-

Blood samples are collected at various time points post-dose.

-

-

Oral (PO) Administration:

-

This compound is formulated in 0.5% methylcellulose (B11928114) in water.

-

The compound is administered by oral gavage at a dose of 10 mg/kg.

-

Blood samples are collected at various time points post-dose.

-

-

Sample Analysis: Plasma concentrations of the antagonist are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

-

Animals: Male C57BL/6J mice.

-

Induction of Inflammation:

-

A baseline measurement of thermal and mechanical sensitivity is taken.

-

20 µL of CFA is injected into the plantar surface of the right hind paw.

-

-

Treatment:

-

24 hours after CFA injection, mice are orally administered with either vehicle or this compound (30 mg/kg).

-

-

Behavioral Testing:

-

Thermal Hyperalgesia (Hargreaves Test): The latency to paw withdrawal from a radiant heat source is measured at 1, 2, and 4 hours post-treatment.

-

Mechanical Allodynia (von Frey Test): The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is measured at the same time points.

-

-

Data Analysis: The reversal of hyperalgesia and allodynia is calculated by comparing the post-treatment responses to the baseline and vehicle-treated groups.

Conclusion

This compound is a potent and selective antagonist of the human EP4 receptor with favorable pharmacokinetic properties and demonstrated efficacy in a preclinical model of inflammatory pain. These findings suggest that this compound, and the chemical scaffold it represents, holds promise for the development of novel anti-inflammatory and analgesic therapeutics. Further investigation is warranted to fully elucidate its therapeutic potential.

The Core Downstream Signaling Pathways of EP4 Receptor Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the five core downstream signaling pathways modulated by E-type prostanoid 4 (EP4) receptor antagonists. The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of the biological effects of prostaglandin (B15479496) E2 (PGE2). Its role in various physiological and pathological processes, including inflammation, pain, and cancer, has made it a significant target for therapeutic intervention. This document details the intricate signaling cascades initiated upon EP4 receptor activation and the subsequent inhibitory effects of its antagonists, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.

The Canonical Gαs-cAMP-PKA Signaling Pathway

The primary and most well-characterized signaling cascade following EP4 receptor activation involves its coupling to the stimulatory G-protein α-subunit (Gαs). This initiates a series of intracellular events leading to the activation of Protein Kinase A (PKA) and subsequent gene transcription changes. EP4 antagonists effectively block this pathway at its origin, preventing the initial G-protein activation.

Upon binding of PGE2, the EP4 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of PKA. The catalytic subunits of PKA are released and phosphorylate a multitude of downstream targets, most notably the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3]

EP4 antagonists, by competitively binding to the EP4 receptor, prevent PGE2-mediated activation of Gαs, thereby inhibiting the entire downstream cascade, including cAMP production and PKA-mediated phosphorylation of CREB.[4]

Figure 1: Gαs-cAMP-PKA Signaling Pathway and its Inhibition.

The Gαs-cAMP-Epac Signaling Pathway

In addition to PKA, cAMP can also activate another effector protein known as Exchange Protein directly Activated by cAMP (Epac).[5] Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.

Upon binding cAMP, Epac undergoes a conformational change that unleashes its GEF activity, leading to the activation of Rap1. Activated GTP-bound Rap1 can then initiate a variety of downstream signaling cascades that are involved in processes such as cell adhesion, proliferation, and differentiation. The activation of Rap1 by PGE2 has been shown to occur via EP2 and EP4 receptors in rheumatoid synovial fibroblasts.[5][6] EP4 antagonists, by blocking cAMP production, would consequently inhibit the activation of the Epac-Rap1 axis.

Figure 2: Gαs-cAMP-Epac Signaling Pathway and its Inhibition.

The PI3K/Akt Signaling Pathway

The EP4 receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. This activation can occur through Gαi-dependent or β-arrestin-mediated mechanisms.[7][8]

Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane allows for the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a wide array of downstream substrates, leading to the inhibition of apoptosis and promotion of cell survival and growth.[7]

Several studies have demonstrated that EP4 antagonists can inhibit PGE2-induced Akt phosphorylation, thereby blocking its pro-survival effects.[9]

Figure 3: PI3K/Akt Signaling Pathway and its Inhibition.

The ERK/MAPK Signaling Pathway

Activation of the EP4 receptor can also lead to the stimulation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and migration. The activation of ERK by the EP4 receptor is complex and can be mediated through multiple upstream effectors, including Gαi, β-arrestin/c-Src, and transactivation of the epidermal growth factor receptor (EGFR).[3]

The canonical MAPK/ERK cascade involves a series of sequential phosphorylations. Typically, an activated receptor complex leads to the activation of the small GTPase Ras. Ras-GTP then recruits and activates Raf (a MAP kinase kinase kinase or MAPKKK). Raf, in turn, phosphorylates and activates MEK (a MAP kinase kinase or MAPKK), which then phosphorylates and activates ERK (a MAP kinase or MAPK). Phosphorylated ERK can then translocate to the nucleus to phosphorylate and activate various transcription factors, or it can phosphorylate cytoplasmic targets.[3]

EP4 antagonists have been shown to block PGE2-induced ERK phosphorylation in various cell types.[4]

Figure 4: ERK/MAPK Signaling Pathway and its Inhibition.

The β-arrestin/c-Src Signaling Pathway

Beyond their classical role in G-protein-dependent signaling, GPCRs like the EP4 receptor can also signal through G-protein-independent pathways mediated by β-arrestins. Following agonist binding and subsequent phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's intracellular domain.

This recruitment can lead to receptor desensitization and internalization. However, β-arrestins can also act as scaffolds for various signaling proteins, initiating a second wave of signaling. In the context of the EP4 receptor, β-arrestin recruitment can lead to the activation of the non-receptor tyrosine kinase c-Src.[10] Activated c-Src can then phosphorylate a variety of downstream substrates, including the EGFR, which can in turn activate the ERK/MAPK pathway.

EP4 antagonists can block the initial agonist-induced conformational change of the receptor, thereby preventing GRK-mediated phosphorylation and subsequent β-arrestin recruitment and c-Src activation.

Figure 5: β-arrestin/c-Src Signaling Pathway and its Inhibition.

Quantitative Data on EP4 Receptor Antagonist Activity

The following tables summarize the inhibitory activities of various EP4 receptor antagonists on key components of the downstream signaling pathways.

Table 1: Inhibition of cAMP Production by EP4 Antagonists

| Antagonist | Cell Line | Assay Type | IC50 | Reference |

| Compound 36 | HEK293-hEP4 | cAMP Functional Assay | 4.3 nM | [11] |

| E7046 | HEK293-hEP4 | cAMP Reporter Assay | 13.5 nM | [11] |

| L001 | HEK293 | CRE Luciferase Assay | 7.29 ± 0.64 nM | [8] |

| RQ-15986 | HEK293-mEP4 | cAMP EIA | pA2 = 8.7 | [12] |

| AH23848 | 66.1 murine mammary tumor | cAMP EIA | Effective at 0.5-3.0 µM | [12] |

| Compound 1 | HEK293-hEP4 | cAMP Production | ~6 nM | [13] |

| Compound 2 | HEK293-hEP4 | cAMP Production | ~6 nM | [13] |

Table 2: Inhibition of Akt and ERK Phosphorylation by EP4 Antagonists

| Antagonist | Cell Line | Target | Effect | Reference |

| AH23848 | 3LL lung carcinoma | p-Akt | Reduced phosphorylation | [9] |

| L-161,982 | HCA-7 colon cancer | p-ERK | Completely blocked PGE2-induced phosphorylation | [4] |

| GW627368X | BxPC-3 pancreatic cancer | p-MEK/ERK | Attenuated IGF-1-induced phosphorylation | [14] |

Table 3: Inhibition of β-arrestin Recruitment by EP4 Antagonists

| Antagonist | Cell Line | Assay Type | IC50 | Reference |

| L001 | HEK293-EP4 | TANGO Assay | 0.16 ± 0.03 nM | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: cAMP Measurement Assay (HTRF)

This protocol outlines a general procedure for measuring the inhibition of PGE2-induced cAMP production by an EP4 antagonist using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Workflow for a cAMP HTRF assay to screen EP4 antagonists:

Figure 6: Workflow for a cAMP HTRF Assay.

Methodology:

-

Cell Plating: Seed cells stably or transiently expressing the human EP4 receptor (e.g., HEK293 or CHO-K1 cells) into a 384-well, low-volume, white assay plate at a pre-determined optimal density. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[15]

-

Compound Addition:

-

Carefully remove the culture medium.

-

Add assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor, such as IBMX (100 µM), to prevent the degradation of cAMP.[9]

-

Add serial dilutions of the test EP4 antagonist compounds to the appropriate wells. Include wells for a positive control (agonist only) and a negative control (buffer only).[15]

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the EP4 receptor.[15]

-

Agonist Stimulation: Add the EP4 agonist, PGE2, at a concentration that elicits 80% of the maximal response (EC80). The EC80 concentration should be determined in a prior experiment by performing a full agonist dose-response curve.[15]

-

Incubation: Incubate the plate for a defined period, typically 15 to 60 minutes, at room temperature, protected from light.[9][15]

-

Lysis and Detection:

-

Add the HTRF detection reagents, which include cAMP labeled with d2 and an anti-cAMP antibody labeled with a Europium cryptate, diluted in the lysis buffer provided by the kit manufacturer.

-

Incubate for 60 minutes at room temperature.[15]

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve generated with known amounts of cAMP. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Phosphorylated Proteins (p-CREB, p-Akt, p-ERK)

This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins downstream of the EP4 receptor following treatment with an antagonist.

Workflow for Western Blot Analysis:

Figure 7: Workflow for Western Blot Analysis.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCA-7, PC-3) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the EP4 antagonist or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with PGE2 for a time known to induce maximal phosphorylation of the target protein (e.g., 5-30 minutes).[16][17]

-

-

Cell Lysis and Protein Quantification:

-

Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[18]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).[18]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples and add Laemmli sample buffer.

-

Denature the samples by boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred.

-

Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CREB (Ser133), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16][19]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

-

Signal Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.[17]

-

Protocol 3: β-arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol describes a general method for measuring the inhibition of PGE2-induced β-arrestin recruitment to the EP4 receptor using an enzyme fragment complementation (EFC) assay (e.g., PathHunter by DiscoveRx).

Workflow for a β-arrestin EFC Assay:

Figure 8: Workflow for a β-arrestin EFC Assay.

Methodology:

-

Cell Plating: Use a cell line engineered to co-express the EP4 receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Plate these cells in a 384-well, white, clear-bottom assay plate and incubate overnight.[20][21]

-

Compound Addition: Add serial dilutions of the EP4 antagonist to the cells.[20]

-

Pre-incubation: Incubate the plate for a specified period to allow for antagonist binding.

-

Agonist Stimulation: Add PGE2 to the wells to induce EP4 receptor activation and subsequent β-arrestin recruitment.[20]

-

Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature to allow for the complementation of the enzyme fragments.[20]

-

Detection: Add the detection reagents, which contain the substrate for the complemented enzyme, as per the manufacturer's instructions. Incubate for 60 minutes at room temperature to allow for signal development.[21]

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control and determine the IC50 value.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. bio-rad.com [bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 activates Rap1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: involvement of Epac1 and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Prostaglandin E2 Receptor EP4 Promotes Vascular Neointimal Hyperplasia through Translational Control of Tenascin C via the cAPM/PKA/mTORC1/rpS6 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Role of the EP4 Receptor in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E-prostanoid receptor 4 (EP4) is a G-protein coupled receptor that is a key mediator of the biological effects of prostaglandin (B15479496) E2 (PGE2), a principal prostanoid involved in inflammation. The EP4 receptor's ubiquitous expression and its complex signaling mechanisms place it at the nexus of both pro- and anti-inflammatory pathways, making it a compelling target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides an in-depth exploration of the EP4 receptor's role in inflammation, its signaling cascades, and the experimental methodologies used to investigate its function, with a focus on quantitative data and detailed protocols for the discerning researcher.

EP4 Receptor Signaling Pathways

The EP4 receptor primarily couples to the Gs alpha subunit (Gαs) of heterotrimeric G proteins, initiating a canonical signaling cascade.[1][2] However, its signaling repertoire is expanded through coupling to other G proteins and interaction with various intracellular partners, leading to a nuanced and context-dependent cellular response.[2][3][4]

Gs-cAMP-PKA Pathway

Upon PGE2 binding, the EP4 receptor undergoes a conformational change that activates Gαs. This, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[1][5] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP-response element-binding protein (CREB).[5][6] This pathway is central to many of the anti-inflammatory and tissue-protective effects of EP4 activation.

References

- 1. benchchem.com [benchchem.com]

- 2. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTGER4 prostaglandin E receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Role of EP4 Receptor Signaling in Cancer Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The prostaglandin (B15479496) E2 (PGE2) receptor EP4, a G-protein coupled receptor, has emerged as a critical mediator in the progression of numerous cancers. Overexpression of cyclooxygenase-2 (COX-2) in tumor tissues leads to elevated levels of its product, PGE2, which in turn activates EP4 signaling. This activation triggers a cascade of downstream pathways that promote tumor cell proliferation, migration, invasion, metastasis, and angiogenesis, while also fostering an immunosuppressive tumor microenvironment. This technical guide provides an in-depth overview of the core aspects of EP4 receptor signaling in cancer, including key signaling pathways, quantitative data on its expression and inhibition, and detailed experimental protocols for its study.

EP4 Receptor Signaling Pathways in Cancer

Upon binding of PGE2, the EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates several downstream signaling cascades crucial for cancer progression:

-

cAMP/PKA Pathway: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is implicated in gene transcription that promotes cell proliferation and survival.[1][2]

-

PI3K/Akt Pathway: The EP4 receptor can also activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[1][2][3][4] This pathway is a central regulator of cell survival, growth, and proliferation, and its activation by EP4 signaling contributes significantly to the anti-apoptotic effects observed in cancer cells.[5]

-

ERK/MAPK Pathway: Activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another consequence of EP4 signaling.[1][2] This pathway is heavily involved in the regulation of cell migration, invasion, and proliferation.

-

β-catenin Pathway: EP4 signaling has also been shown to activate the β-catenin pathway, a key player in epithelial-mesenchymal transition (EMT) and the maintenance of cancer stem cell-like properties.[6]

These interconnected pathways highlight the multifaceted role of EP4 in driving cancer progression.

Quantitative Data on EP4 Receptor in Cancer

EP4 (PTGER4) mRNA Expression in Various Cancers

The Cancer Genome Atlas (TCGA) data reveals differential expression of PTGER4 mRNA across a range of human cancers.

| Cancer Type (TCGA Abbreviation) | Log2 Fold Change (Tumor vs. Normal) | Reference |

| Colon Adenocarcinoma (COAD) | Increased | [7] |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Increased | [7] |

| Lung Adenocarcinoma (LUAD) | Increased | [8] |

| Breast Invasive Carcinoma (BRCA) | Increased | [8] |

| Prostate Adenocarcinoma (PRAD) | Increased | [8] |

In Vitro Efficacy of EP4 Receptor Antagonists

Several small molecule antagonists of the EP4 receptor have demonstrated efficacy in inhibiting cancer cell functions in vitro.

| Antagonist | Cancer Cell Line | Assay | IC50 | Reference |

| E7046 | CT-26 (Colon) | CRE-PLAP | 13 nM | [9] |

| Compound 36 | MCF-7 (Breast) | Cytotoxicity | 46.73 µM | [10] |

| Compound 36 | 4T1 (Breast) | Cytotoxicity | 79.47 µM | [10] |

| Compound 36 | CT-26 (Colon) | Cytotoxicity | 41.39 µM | [10] |

| ONO-AE3-208 | Various | Metastasis Inhibition | Not specified | [11] |

| AH23848 | Various | Metastasis Inhibition | Not specified | [11] |

In Vivo Efficacy of EP4 Receptor Antagonists

Preclinical studies in animal models have shown significant anti-tumor and anti-metastatic effects of EP4 antagonists.

| Antagonist | Cancer Model | Efficacy Metric | Result | Reference |

| RQ-15986 | 66.1 Mammary Tumor (BALB/cByJ mice) | Tumor Volume Reduction | ~50% | [12] |

| RQ-15986 | 66.1 Mammary Tumor (BALB/cByJ mice) | Reduction in Lung Metastases | 44% | [12] |

| E7046 | CT-26 Colon Cancer (Syngeneic) | Tumor Growth Inhibition | Dose-dependent | [13] |

| MF-766 + anti-PD-1 | CT-26 Colon Cancer (Syngeneic) | Complete Response Rate | 58% | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of EP4 receptor signaling.

cAMP Measurement Assay (Direct Immunoassay)

This protocol is for the quantitative determination of cAMP levels in cell lysates.

Materials:

-

cAMP Direct Immunoassay Kit (e.g., Abcam ab65355 or similar)

-

Cultured cells of interest

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

0.1 M HCl

-

Protein G coated 96-well plate

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and culture until desired confluency. Prior to stimulation, you may pre-treat with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate cells with PGE2 or an EP4 agonist for the desired time.

-

Cell Lysis: Remove the culture medium and lyse the cells by adding 100 µL of 0.1 M HCl to each well. Incubate for 10 minutes at room temperature with gentle shaking.

-

Sample Preparation: Centrifuge the plate at 600 x g for 10 minutes. Collect the supernatant containing the cAMP.

-

Immunoassay:

-

Prepare cAMP standards as per the kit instructions.

-

Add 50 µL of standards and samples to the wells of the Protein G coated plate.

-

Add 10 µL of anti-cAMP antibody to each well (except the blank). Incubate for 1 hour.

-

Add 10 µL of cAMP-HRP conjugate to each well. Incubate for 1 hour.

-

Wash the plate 4-6 times with the provided wash buffer.

-

Add 100 µL of HRP developer and incubate for 1 hour.

-

Stop the reaction with 100 µL of stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm. The concentration of cAMP is inversely proportional to the signal.

Cell Migration Assay (Transwell/Boyden Chamber)

This assay assesses the chemotactic migration of cancer cells.[1][15][16]

Materials:

-

Transwell inserts (typically 8 µm pore size for cancer cells)

-

24-well companion plates

-

Serum-free cell culture medium

-

Chemoattractant (e.g., medium with 10% FBS or specific growth factors)

-

Cotton swabs

-

Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Preparation: Rehydrate the Transwell inserts with serum-free medium. Add chemoattractant to the lower chamber of the 24-well plate.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with the fixation solution for 10-20 minutes. Stain the cells with crystal violet for 15-30 minutes.

-

Quantification: Gently wash the inserts with water to remove excess stain. Allow to air dry. Count the number of migrated cells in several random fields of view under a microscope.

Cell Invasion Assay (Transwell with Matrigel)

This assay is a modification of the migration assay to assess the invasive potential of cancer cells.[1][15][16]

Procedure: The protocol is similar to the cell migration assay with one key difference:

-

Coating the Insert: Prior to cell seeding, the upper surface of the Transwell membrane is coated with a thin layer of Matrigel or another extracellular matrix component. This requires cells to degrade the matrix in order to migrate through the pores.

Western Blot for Akt and ERK Phosphorylation

This method detects the activation state of key signaling proteins downstream of EP4.[17][18][19][20][21]

Materials:

-

Cultured cells of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells as required, then lyse on ice. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein and the loading control to normalize the data.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice.[5][22][23][24]

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash and resuspend the cells in sterile PBS at a desired concentration (e.g., 1 x 10^7 cells/mL).

-

Tumor Implantation: Subcutaneously inject a defined volume of the cell suspension (e.g., 100 µL) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Treatment: When tumors reach a pre-determined average volume (e.g., 100-200 mm^3), randomize the mice into treatment groups (vehicle control, EP4 antagonist, etc.). Administer treatments according to the planned schedule and route.

-

Endpoint Analysis: Continue monitoring tumor growth and animal health. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

The EP4 receptor is a pivotal player in cancer progression, influencing a wide array of cellular processes through multiple signaling pathways. Its upregulation in various cancers and the promising preclinical efficacy of its antagonists underscore its potential as a therapeutic target. This technical guide provides a foundational understanding of EP4 signaling and offers detailed protocols to facilitate further research and drug development efforts aimed at inhibiting this critical oncogenic pathway.

References

- 1. corning.com [corning.com]

- 2. clyte.tech [clyte.tech]

- 3. Wound healing migration assay (Scratch assay) [protocols.io]

- 4. Scratch Wound Healing Assay [en.bio-protocol.org]

- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 6. abcam.com [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. PTGER4 prostaglandin E receptor 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 17. benchchem.com [benchchem.com]

- 18. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 23. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]

Target Validation of EP4 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies involved in the target validation of prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) antagonists. The EP4 receptor, a G-protein coupled receptor, is a critical mediator of PGE2 signaling.[1] Elevated PGE2 levels are implicated in a variety of pathophysiological processes, including inflammation, pain, and cancer progression, making the EP4 receptor a promising therapeutic target.[1][2]

While a compound designated "EP4 receptor antagonist 5" is commercially available for research and has been noted for its potential use in inflammatory models, there is a notable lack of comprehensive, publicly available target validation studies for this specific molecule.[3] Therefore, this guide will focus on the established principles of EP4 receptor antagonist target validation, drawing upon data from well-characterized antagonists to provide a thorough technical resource.

Rationale for Targeting the EP4 Receptor

The cyclooxygenase-2 (COX-2) enzyme is frequently upregulated in inflammatory conditions and tumors, leading to increased production of PGE2.[1] PGE2 exerts its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, this broad inhibition of all prostanoids can lead to significant gastrointestinal and cardiovascular side effects.[4][5] Targeting a specific downstream receptor like EP4 offers a more selective therapeutic approach with a potentially improved safety profile.[4]

The EP4 receptor is particularly implicated in:

-

Oncology: Promoting tumor growth, metastasis, angiogenesis, and creating an immunosuppressive tumor microenvironment.[2][6]

-

Inflammation and Pain: Mediating inflammatory responses and pain signaling.[4]

-

Immuno-oncology: Suppressing the activity of key anti-tumor immune cells such as Natural Killer (NK) cells and CD8+ T cells.[1][7]

Signaling Pathways of the EP4 Receptor

The EP4 receptor's function is dictated by the complex signaling cascades it initiates upon binding to PGE2. Primarily, it couples to the Gs alpha subunit (Gαs) of the G-protein, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] This leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). However, evidence also points to EP4 coupling to Gαi and β-arrestin pathways, leading to the activation of PI3K/Akt and ERK signaling.[8]

Below are diagrams illustrating the major signaling pathways associated with the EP4 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Structural Basis of EP4 Receptor Antagonism: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies defining the antagonism of the Prostaglandin (B15479496) E2 Receptor EP4 subtype.

The Prostaglandin E2 (PGE2) receptor E-type 4 (EP4) has emerged as a critical therapeutic target in a multitude of pathologies, including inflammation, pain, and a variety of cancers.[1][2] As a G-protein coupled receptor (GPCR), EP4's activation by its endogenous ligand PGE2 triggers a cascade of intracellular signaling events that contribute to disease progression.[3][4] Consequently, the development of potent and selective EP4 antagonists has become a significant focus for pharmaceutical research.[1][5] This technical guide provides a comprehensive overview of the structural basis of EP4 receptor antagonism, intended for researchers, scientists, and drug development professionals. It delves into the molecular architecture of the receptor, the intricate details of antagonist binding, the resultant downstream signaling blockade, and the key experimental protocols used to characterize these interactions.

The Structural Landscape of the EP4 Receptor in an Antagonist-Bound State

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided unprecedented insights into the architecture of the EP4 receptor in its inactive, antagonist-bound conformation. These high-resolution structures have been instrumental in elucidating the precise binding modes of various antagonists and have paved the way for rational drug design.[6][7]

The crystal structure of human EP4 in complex with the antagonist ONO-AE3-208 revealed that the extracellular surface of the receptor is occluded by its extracellular loops (ECLs), which effectively cap the ligand-binding pocket and limit solvent accessibility.[8] A notable feature is the formation of a β-hairpin in ECL2, stabilized by a disulfide bond.[8] Cryo-EM structures of EP4 bound to other antagonists, such as grapiprant (B1672139) and the dual EP2/EP4 antagonist TG6-129, have further illuminated the distinct binding pockets and interaction networks that govern antagonist selectivity and efficacy.[6][7] These structures consistently show a gap between transmembrane helices (TMs) 1 and 7, which is hypothesized to be the entry point for lipophilic ligands like PGE2 and many of its antagonists from the cell membrane.[6]

The Antagonist Binding Pocket: A Network of Key Interactions

The antagonist binding pocket of the EP4 receptor is a well-defined cavity formed by residues from multiple transmembrane helices and the extracellular loops. The specific interactions between an antagonist and these residues are critical for its affinity and selectivity.

For example, the selective antagonist grapiprant binds in a pocket formed by the side chains of ECL2 and TMs 1-3 and 7.[6][9] In contrast, the dual antagonist TG6-129 exhibits a novel binding mode, interacting deeply with the EP2 receptor but only shallowly with the EP4 receptor in a "two-warhead" manner.[6][7][10]

Key residues that have been identified as crucial for antagonist binding include Tyr80, Thr168, and Arg316, which can form strong hydrogen bonds and salt bridges with antagonist molecules.[8] The selectivity of antagonists for EP4 over other prostanoid receptors is often dictated by non-conserved residues within the binding pocket. For instance, a unique π-π stacking interaction with a non-conserved hydrophobic residue in the EP2 receptor is absent in EP4, contributing to the selectivity of certain antagonists.[6]

Signaling Pathways Modulated by EP4 Antagonism

The therapeutic effects of EP4 antagonists stem from their ability to block the downstream signaling pathways initiated by PGE2. The EP4 receptor is pleiotropic in its signaling, coupling to multiple G proteins to elicit a range of cellular responses.[3][4][11]

The canonical signaling pathway for the EP4 receptor involves its coupling to the stimulatory G protein (Gαs).[3][11] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB).[3] EP4 antagonists effectively block this entire cascade by preventing the initial Gαs coupling.

Beyond the canonical Gαs pathway, the EP4 receptor has also been shown to couple to the inhibitory G protein (Gαi) and to activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[4][11][12] Furthermore, EP4 can interact with β-arrestin and the EP4 receptor-associated protein (EPRAP), leading to the modulation of other signaling pathways, such as the NF-κB pathway.[3][13] The ability of EP4 antagonists to modulate these non-canonical pathways is an active area of research and may contribute to their diverse therapeutic profiles.

Quantitative Analysis of EP4 Receptor Antagonism

The characterization of EP4 antagonists relies heavily on quantitative in vitro assays to determine their potency, selectivity, and efficacy. The data generated from these assays are crucial for lead optimization and for predicting in vivo performance. The following tables summarize key quantitative data for a selection of well-characterized EP4 receptor antagonists.

Table 1: Binding Affinity (Ki) of EP4 Receptor Antagonists

| Antagonist | Ki (nM) | Species | Radioligand | Reference(s) |

| Grapiprant (CJ-023,423) | 13 | Human | [³H]PGE2 | [11] |

| ONO-AE3-208 | 1.3 | Human | [³H]PGE2 | [2] |

| AAT-008 | 0.97 | Human | [³H]PGE2 | [2] |

| BGC20-1531 | - | Human | - | [2] |

| ER-819762 | 59 | Human | [³H]PGE2 | [2] |